molecular formula C9H10BrN3O B1387645 1-(5-Bromopyrimidin-2-yl)-4-piperidinone CAS No. 914347-64-1

1-(5-Bromopyrimidin-2-yl)-4-piperidinone

Cat. No. B1387645
M. Wt: 256.1 g/mol
InChI Key: YMCZXCIBGNKAQX-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-piperidinone is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of pyrimidine, which is a heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone can be analyzed using various techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) . The compound has a molecular weight of 242.12 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromopyrimidin-2-yl)-4-piperidinone include its molecular weight (242.12 g/mol) and its molecular formula (C9H12BrN3) . It is a solid at room temperature .

Safety And Hazards

The safety data sheet for a related compound, 4-(5-Bromopyrimidin-2-yl)morpholine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions should be taken when handling 1-(5-Bromopyrimidin-2-yl)-4-piperidinone.

properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZXCIBGNKAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659471
Record name 1-(5-Bromopyrimidin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-2-yl)-4-piperidinone

CAS RN

914347-64-1
Record name 1-(5-Bromopyrimidin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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